
12,14-Nonacosadiynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,14-Nonacosadiynoic acid is a diacetylene compound with the chemical formula C29H50O2. It is known for its unique self-assembling properties on various surfaces, making it a subject of interest in the field of materials science and nanotechnology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
12,14-Nonacosadiynoic acid can be synthesized through the polymerization of diacetylene compounds. The process involves the use of specific catalysts and reaction conditions to achieve the desired molecular structure. For instance, the compound can be prepared by adding 0.15 g/L of this compound powder to a solution and initiating polymerization through ultraviolet (UV) light irradiation or electron tunneling from the tip apex of a scanning tunneling microscope (STM) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
12,14-Nonacosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the molecular structure, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
12,14-Nonacosadiynoic acid has a wide range of scientific research applications, including:
Biology: Studied for its potential use in biosensors due to its self-assembling properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 12,14-Nonacosadiynoic acid involves its ability to self-assemble on various surfaces, driven by surface electrostatic dipoles. This self-assembly is influenced by the surface polarity, which can be controlled using different surface treatments. The compound’s amphiphilic nature, with a hydrophilic carboxyl group at one end and a hydrophobic alkyl chain at the other, facilitates its self-assembly and polymerization under ambient conditions .
Comparación Con Compuestos Similares
12,14-Nonacosadiynoic acid can be compared with other diacetylene compounds such as 10,12-pentacosadiynoic acid. Both compounds exhibit similar self-assembling properties and are used in the synthesis of polydiacetylene wires. this compound is unique in its longer alkyl chain, which can influence its packing density and polymerization behavior .
List of Similar Compounds
- 10,12-Pentacosadiynoic acid
- 10,12-Tricosadiynoic acid
- 10,12-Heptacosadiynoic acid
Propiedades
Número CAS |
101860-03-1 |
|---|---|
Fórmula molecular |
C29H50O2 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
nonacosa-12,14-diynoic acid |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-14,19-28H2,1H3,(H,30,31) |
Clave InChI |
PFUNCKOSJCGCLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
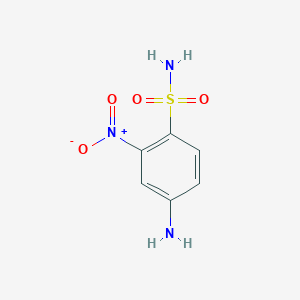
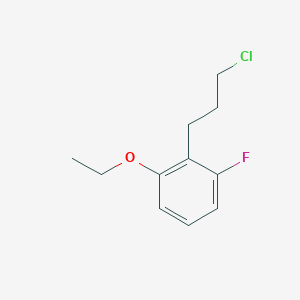
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)
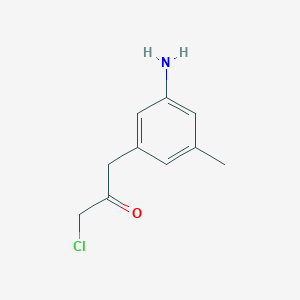
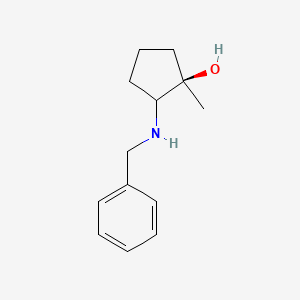


![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
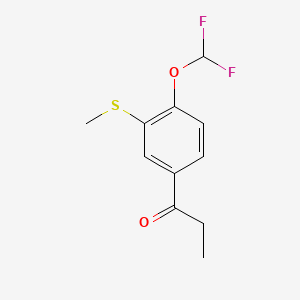

![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)
